molecular formula C18H15NO2 B14376863 5-Methyl-2-(4-methylphenyl)-6-phenyl-4H-1,3-oxazin-4-one CAS No. 90062-25-2

5-Methyl-2-(4-methylphenyl)-6-phenyl-4H-1,3-oxazin-4-one

Cat. No.: B14376863
CAS No.: 90062-25-2
M. Wt: 277.3 g/mol
InChI Key: OJJRHDZWQBEBJI-UHFFFAOYSA-N
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Description

5-Methyl-2-(4-methylphenyl)-6-phenyl-4H-1,3-oxazin-4-one is a heterocyclic compound that belongs to the oxazinone family. This compound is characterized by its unique structure, which includes a six-membered ring containing oxygen and nitrogen atoms. The presence of both aromatic and heterocyclic elements in its structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(4-methylphenyl)-6-phenyl-4H-1,3-oxazin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylbenzaldehyde with phenylacetic acid in the presence of a dehydrating agent to form the intermediate, which then undergoes cyclization with an amine to form the oxazinone ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(4-methylphenyl)-6-phenyl-4H-1,3-oxazin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

5-Methyl-2-(4-methylphenyl)-6-phenyl-4H-1,3-oxazin-4-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-2-(4-methylphenyl)-6-phenyl-4H-1,3-oxazin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-4H-1,3-oxazin-4-one: Lacks the methyl groups present in 5-Methyl-2-(4-methylphenyl)-6-phenyl-4H-1,3-oxazin-4-one.

    6-Methyl-2-phenyl-4H-1,3-oxazin-4-one: Similar structure but with different substitution patterns.

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its reactivity, stability, and biological activity. The presence of both methyl and phenyl groups provides distinct electronic and steric effects, making it a valuable compound for various applications .

Properties

CAS No.

90062-25-2

Molecular Formula

C18H15NO2

Molecular Weight

277.3 g/mol

IUPAC Name

5-methyl-2-(4-methylphenyl)-6-phenyl-1,3-oxazin-4-one

InChI

InChI=1S/C18H15NO2/c1-12-8-10-15(11-9-12)18-19-17(20)13(2)16(21-18)14-6-4-3-5-7-14/h3-11H,1-2H3

InChI Key

OJJRHDZWQBEBJI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=O)C(=C(O2)C3=CC=CC=C3)C

Origin of Product

United States

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